4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol
Description
4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol is a Schiff base derivative characterized by a brominated phenol core and a 3-(methylthio)phenylamino substituent. The methylthio (-SCH₃) group at the 3-position of the phenyl ring distinguishes it from analogs with methoxy, halogen, or alkyl substituents, influencing its electronic and steric properties.
Properties
IUPAC Name |
4-bromo-2-[(3-methylsulfanylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQSODUELVWOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol typically involves the reaction of 4-bromophenol with 3-(methylthio)aniline in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenol derivatives.
Substitution: Phenol derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Substituents and Their Impacts :
Physical and Chemical Properties
Thermodynamic and Spectral Data :
The methylthio group increases lipophilicity (logP ~3.5) compared to methoxy (-OCH₃, logP ~2.8) or hydroxylated analogs .
Toxicity Profiles :
- Brominated Schiff bases may emit toxic Br⁻ and NOx upon decomposition .
- Methylthio groups are less mutagenic than nitro (-NO₂) substituents, as seen in 4-nitro-2-(5′-bromosalicylidenamino)diphenylamine (mutagenicity at 10 mmol/L) .
Biological Activity
4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol is an organic compound with the molecular formula C14H14BrNOS and a molecular weight of approximately 324.24 g/mol. This compound is notable for its complex structure, which includes a bromine atom, a methylthio group, and an amino group attached to a phenolic backbone. It is classified under Schiff bases and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound's structure allows for significant reactivity due to its functional groups. It can participate in various chemical reactions, including:
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : The bromine substituent can be reduced to a hydrogen atom.
- Substitution : The bromine atom can undergo nucleophilic substitution reactions.
These properties enhance its utility in synthetic organic chemistry and biological research.
The biological activity of 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological processes.
Anticancer Activity
The compound's potential anticancer activity has been inferred from studies on structurally similar compounds. For example, certain phenolic derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of phenolic compounds in inhibiting microbial infections, suggesting that 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol could possess similar properties .
- Anticancer Mechanisms : Research on related phenolic compounds has demonstrated their ability to interact with cellular targets involved in cancer progression, indicating that this compound may also exhibit anticancer properties through similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
